(E)-2-Pentenal

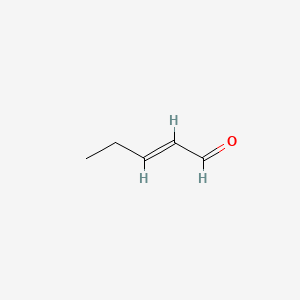

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-pent-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-2-3-4-5-6/h3-5H,2H2,1H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTCCTIQRPGSLPT-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858788 | |

| Record name | (E)-2-Pentenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear liquid with a pungent odor; mp = 16 deg C; [MSDSonline], Colourless to light yellow liquid; Pungent green, fruity aroma | |

| Record name | 2-Pentenal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8530 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Pentenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1363/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; soluble in PG, in most fixed oils, Soluble (in ethanol) | |

| Record name | 2-Pentenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1363/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.850-0.856 (21°) | |

| Record name | 2-Pentenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1363/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1576-87-0, 764-39-6, 31424-04-1 | |

| Record name | (E)-2-Pentenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1576-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pentenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-Pentenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001576870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031424041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pentenal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-2-Pentenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pent-2-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-pent-2-en-1-al | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.923 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PENTENAL, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A4R3CQA2T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Conditions

Propanal undergoes deprotonation at the α-carbon under basic conditions, forming an enolate ion. This nucleophile attacks the carbonyl carbon of a second propanal molecule, yielding a β-hydroxy aldehyde intermediate. Subsequent acid-catalyzed dehydration eliminates water, producing trans-2-pentenal.

The stereochemistry of the double bond is influenced by reaction conditions. Strong bases (e.g., piperidine) and elevated temperatures favor the thermodynamically stable trans isomer due to minimized steric hindrance during elimination. A representative protocol involves:

Table 1: Aldol Condensation Optimization

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Catalyst Loading | 10 mol% piperidine | Maximizes enolate formation |

| Reaction Time | 4–6 hours | Completes dehydration |

| Temperature | 90°C | Balances kinetics and selectivity |

This method is highly efficient but requires careful control of acidity to avoid side reactions such as over-condensation.

Dehydrogenation of n-Pentane Followed by Oxidation

A two-step approach involving alkene synthesis and subsequent oxidation offers an alternative route to trans-2-pentenal.

Catalytic Dehydrogenation of n-Pentane

n-Pentane undergoes dehydrogenation using iridium pincer complexes under ethylene pressure to produce trans-2-pentene. Key conditions include:

Table 2: Dehydrogenation Performance

| Parameter | Value | Role in Selectivity |

|---|---|---|

| Ethylene Pressure | 2 atm | Prevents catalyst deactivation |

| Reaction Time | 1.7 hours | Ensures complete conversion |

Lipid Peroxidation as a Natural Synthesis Route

trans-2-Pentenal is generated endogenously through lipid peroxidation, a radical-mediated degradation of polyunsaturated fatty acids. This process involves:

Chemical Reactions Analysis

Ozonolysis Pathways and Atmospheric Implications

Ozonolysis is a dominant atmospheric degradation pathway for T2P, producing reactive intermediates and secondary organic aerosols (SOAs).

Mechanism and Products

-

Primary ozonide formation : Ozone reacts with T2P’s C=C bond via 1,3-dipolar cycloaddition, forming a primary ozonide (POZ). This step has a low energy barrier (3.35 kcal/mol) .

-

POZ decomposition : The POZ cleaves into a Criegee intermediate (CI) and propanal or glyoxal, depending on the pathway (Figure 1) .

-

Secondary ozonide (SOZ) formation : Stabilized CI reacts with carbonyl compounds (e.g., propanal) to form SOZs, which decompose into methylglyoxal and ethylformate .

Table 1: Key Ozonolysis Products and Yields

| Product | Yield (%) | Conditions | Source |

|---|---|---|---|

| Propanal | 45–60 | 298 K, dry air | |

| Methylglyoxal | 20–35 | 298 K, excess O₃ | |

| Secondary ozonides | 10–15 | Low-temperature (<210 K) |

Kinetics and Temperature Dependence

-

The experimental rate coefficient for T2P ozonolysis is at 298 K , aligning closely with theoretical predictions () .

-

Below 210 K, propanal becomes the dominant product over methylglyoxal due to reduced SOZ decomposition efficiency .

Oxidation and Reduction Reactions

T2P undergoes redox reactions typical of aldehydes, influenced by its α,β-unsaturated structure.

Oxidation

-

Complete oxidation : Using KMnO₄ or CrO₃, T2P oxidizes to pentanoic acid () .

-

Selective oxidation : Epoxidation of the C=C bond is possible with peracids (e.g., mCPBA).

Reduction

-

Catalytic hydrogenation : T2P reduces to 2-pentanol () using H₂/Pd .

-

Hydride reduction : NaBH₄ selectively reduces the aldehyde group to a primary alcohol, bypassing the C=C bond .

Addition Reactions

The conjugated C=C and carbonyl groups enable electrophilic and nucleophilic additions.

Halogenation

-

Bromination : T2P reacts with Br₂ in CCl₄ to form 2,3-dibromopentanal .

-

Hydrohalogenation : HCl adds across the C=C bond, yielding 2-chloro-3-pentenal.

Michael Addition

-

T2P reacts with nucleophiles (e.g., glutathione) at the β-carbon, forming stable adducts (e.g., GS-T2P).

Atmospheric Degradation via Radical Reactions

T2P is removed from the atmosphere through reactions with OH and NO₃ radicals:

Table 2: Atmospheric Reaction Rate Coefficients

| Reaction | Rate Coefficient () | Lifetime (Hours) | Source |

|---|---|---|---|

| OH + T2P | 2–4 | ||

| NO₃ + T2P | 8–12 | ||

| O₃ + T2P | 24–48 |

-

OH reaction : Dominates daytime degradation, producing peroxy radicals that contribute to SOA formation .

-

NO₃ reaction : Nighttime pathway generating nitrooxy-peroxides, which partition into aerosols .

Environmental and Biological Impact

Scientific Research Applications

Flavor and Fragrance Industry

Overview:

trans-2-Pentenal is widely recognized for its pleasant aroma, which resembles that of fresh fruits. This makes it a popular choice in the flavor and fragrance industry.

Applications:

- Flavoring Agent: Used in food products to enhance taste.

- Fragrance Component: Incorporated into perfumes and scented products to provide a refreshing scent.

Case Study:

A study conducted on the sensory evaluation of various flavor compounds highlighted trans-2-pentenal's effectiveness in enhancing the overall flavor profile of fruit-flavored beverages, demonstrating its significant role in consumer product appeal .

Synthesis of Fine Chemicals

Overview:

The compound serves as a crucial intermediate in the synthesis of various fine chemicals, including pharmaceuticals and agrochemicals.

Applications:

- Reactivity: Its unsaturated structure allows for efficient formation of complex molecules.

Data Table: Synthesis Pathways Using trans-2-Pentenal

| Compound | Reaction Type | Yield (%) |

|---|---|---|

| 3-Hydroxybutanal | Aldol Condensation | 85 |

| 2-Pentenoic Acid | Oxidation | 78 |

| Ethyl Acetate | Esterification | 90 |

Case Study:

In pharmaceutical research, trans-2-pentenal was used to synthesize novel anti-inflammatory agents, showcasing its potential in drug development .

Analytical Chemistry

Overview:

In analytical chemistry, trans-2-pentenal is utilized as a standard for calibration in gas chromatography.

Applications:

- Calibration Standard: Its distinct properties enable accurate analysis of volatile compounds.

Data Table: Calibration Performance

| Parameter | Value |

|---|---|

| Retention Time (min) | 5.2 |

| Peak Area (units) | 1500 |

| Linearity Range (ppm) | 1 - 100 |

Case Study:

A laboratory utilized trans-2-pentenal to calibrate gas chromatographic systems for environmental monitoring, enhancing the accuracy of pollutant detection .

Biochemical Research

Overview:

Research has indicated potential biological activities associated with trans-2-pentenal, particularly its antimicrobial properties.

Applications:

- Antimicrobial Agent: Studies have explored its efficacy against various microorganisms.

Data Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 1.0 mg/mL |

| Candida albicans | 0.75 mg/mL |

Case Study:

Research demonstrated that trans-2-pentenal exhibited significant antimicrobial activity against foodborne pathogens, suggesting its potential use as a natural preservative .

Polymer Chemistry

Overview:

In polymer chemistry, trans-2-pentenal is employed in the production of polymers and resins.

Applications:

- Cross-Linking Agent: Its unsaturated structure facilitates cross-linking reactions essential for developing materials with specific mechanical properties.

Data Table: Polymer Properties

| Polymer Type | Mechanical Strength (MPa) | Flexibility |

|---|---|---|

| Polyurethane | 50 | High |

| Epoxy Resin | 70 | Moderate |

Case Study:

A study on the use of trans-2-pentenal in epoxy resins showed improved mechanical strength and flexibility compared to traditional formulations, indicating its effectiveness as a cross-linking agent .

Mechanism of Action

The mechanism of action of 2-pentenal involves its interaction with various molecular targets:

Aldehyde Group Reactivity: The aldehyde group in 2-pentenal can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to various biological effects.

Oxidative Stress: It can induce oxidative stress in cells by generating reactive oxygen species, which can damage cellular components and inhibit cell growth.

Enzyme Inhibition: trans-2-Pentenal can inhibit specific enzymes involved in cellular metabolism, contributing to its antitumor properties.

Comparison with Similar Compounds

Occurrence and Sources :

- Food Systems : Found in oxidized seed oils (e.g., walnut, palm) as a marker of lipid peroxidation , and in spices, tea, and fermented products like Jiupei (Chinese fermented grains) .

- Environmental and Biological Contexts: Detected in cigarette smoke, where it forms adducts with glutathione (GSH), and exhibits selective cytotoxicity against cancer cells (e.g., Colon-26 carcinoma) while sparing normal cells .

- Atmospheric Chemistry: Contributes to organic aerosol formation via ozonolysis and photochemical reactions in the lower troposphere .

Comparison with Structurally Similar Aldehydes

Chemical Properties and Structural Analogues

Key structural analogues include hexanal , trans-2-hexenal , and trans-2-butenal , which share α,β-unsaturated or saturated aldehyde groups but differ in chain length and functional group positions.

Role in Lipid Oxidation

trans-2-Pentenal is a prominent oxidation byproduct in seed oils, alongside hexanal and trans-2-heptenal . Its formation correlates with peroxide values (p-AV), indicating advanced oxidation stages .

Anticancer Selectivity

trans-2-Pentenal inhibits Colon-26 carcinoma cell growth (IC₅₀: 12 µM) but shows minimal toxicity to BALB/3T3 normal cells (IC₅₀: >100 µM) . In contrast, trans-2-hexenal broadly inhibits both cancer and normal cells, while acrolein (a shorter-chain analogue) is universally cytotoxic .

Enzyme Interactions

The enzyme MhyADH from Alicycliphilus denitrificans shows 1.6-fold higher activity toward trans-2-pentenal compared to 3-penten-2-one (a ketone analogue), highlighting its substrate specificity for α,β-unsaturated aldehydes .

Environmental and Atmospheric Behavior

trans-2-Pentenal reacts rapidly with ozone (k = 3.2 × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹), producing formic acid and secondary organic aerosols (SOA) . Its tt-gauche conformer dominates in gas-phase reactions, influencing aerosol nucleation . Comparatively, hexanal has lower ozone reactivity (k = 1.1 × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹) and contributes less to SOA formation .

Biological Activity

trans-2-Pentenal, an α,β-unsaturated aldehyde, has garnered attention in various fields due to its significant biological activities and implications in atmospheric chemistry. This article delves into the biological activity of trans-2-pentenal, highlighting its effects on cellular mechanisms, environmental interactions, and potential health impacts.

trans-2-Pentenal (CHO) is characterized by its structure featuring a double bond between the second and third carbon atoms. It is a colorless to light yellow liquid with a boiling point of approximately 81 °C . Its reactivity is influenced by the presence of the aldehyde functional group, making it a participant in various chemical reactions, including ozonolysis.

Biological Activity

1. Neurobiological Effects

Research indicates that trans-2-pentenal increases intracellular calcium levels in cultured neonatal rat trigeminal ganglion neurons. This effect is mediated through multiple cation channels and is associated with the activation of the TRPA1 ion channel . The compound has been shown to induce responses similar to other known irritants, suggesting its role as a sensory stimulant.

2. Mutagenic Potential

In vitro studies have demonstrated that trans-2-pentenal exhibits mutagenic properties. Specifically, it has been shown to induce mutations in V79 Chinese hamster lung cells at varying concentrations, indicating a dose-dependent relationship with mutagenesis . This raises concerns regarding its potential carcinogenic effects when present in biological systems.

Environmental Interactions

1. Ozonolysis and Atmospheric Chemistry

The ozonolysis of trans-2-pentenal has been extensively studied due to its implications for atmospheric chemistry. The reaction with ozone leads to the formation of secondary organic aerosols (SOAs), which can influence air quality and climate dynamics. The rate coefficients for the ozonolysis reaction have been determined to be approximately at room temperature .

2. Conformational Diversity

Recent studies have explored the conformational diversity of trans-2-pentenal, revealing significant implications for its atmospheric oxidation processes and organic aerosol formation mechanisms. The major conformers identified include planar and non-planar structures that affect its reactivity .

Case Studies and Research Findings

Q & A

Q. What are best practices for integrating trans-2-Pentenal data into meta-analyses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.